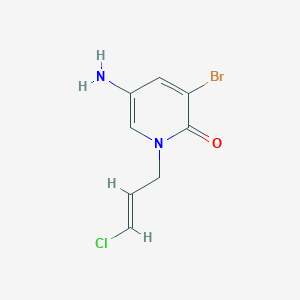

5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C8H8BrClN2O |

|---|---|

Molecular Weight |

263.52 g/mol |

IUPAC Name |

5-amino-3-bromo-1-[(E)-3-chloroprop-2-enyl]pyridin-2-one |

InChI |

InChI=1S/C8H8BrClN2O/c9-7-4-6(11)5-12(8(7)13)3-1-2-10/h1-2,4-5H,3,11H2/b2-1+ |

InChI Key |

VAQRYDXOEOBSQQ-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C(=O)N(C=C1N)C/C=C/Cl)Br |

Canonical SMILES |

C1=C(C(=O)N(C=C1N)CC=CCl)Br |

Origin of Product |

United States |

Biological Activity

5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one (CAS No. 1704223-60-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈BrClN₂O

- Molecular Weight : 263.52 g/mol

- Structural Characteristics : The compound features a dihydropyridine ring, which is known for its role in various biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. For instance:

- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL depending on the strain.

Anticancer Potential

The compound has also been evaluated for anticancer activity:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : IC50 values ranged from 20 to 100 µM, indicating moderate cytotoxicity against these cancer cell lines.

The proposed mechanism involves the inhibition of specific enzymes that are crucial for cellular proliferation and survival. The halogenated structure may enhance binding affinity to target proteins, leading to increased efficacy.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial properties against common pathogens.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed a zone of inhibition greater than 15 mm against S. aureus.

-

Anticancer Activity Assessment

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : Significant reduction in cell viability was observed in MCF-7 cells after 48 hours of treatment with concentrations above 50 µM.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Disk diffusion | Zone of inhibition > 15 mm |

| Anticancer | MCF-7 | MTT assay | IC50 = 50 µM |

| Anticancer | HeLa | MTT assay | IC50 = 80 µM |

| Anticancer | A549 | MTT assay | IC50 = 100 µM |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparative Overview of Dihydropyridinone Derivatives

Substituent-Driven Reactivity and Properties

a. 5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one

- Structural Differences : Lacks bromine and chlorine atoms; features a methoxymethyl group instead of the chloropropenyl chain.

- Implications: Reduced molecular weight (174.21 vs. 277.55) may improve solubility in polar solvents. Absence of halogen atoms eliminates halogen-bonding interactions, which are critical in target recognition for some pharmaceuticals.

b. 5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one

- Structural Differences: Replaces the chloropropenyl group with a chloropyridinylmethyl moiety; retains bromine but lacks the 5-amino group.

- Higher molecular weight (305.56 vs. 277.55) may increase lipophilicity, affecting membrane permeability.

Electronic and Steric Effects

- Target Compound: The electron-withdrawing bromine and chlorine atoms may polarize the dihydropyridinone ring, enhancing electrophilic reactivity at the carbonyl group .

- Methoxymethyl Analog : The methoxy group is electron-donating, which could stabilize the ring system and reduce susceptibility to nucleophilic attack .

- Chloropyridinylmethyl Analog : The conjugated chloropyridine ring may delocalize electron density, altering redox properties compared to the allyl chain in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.